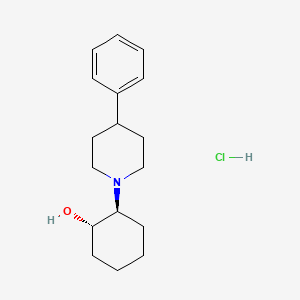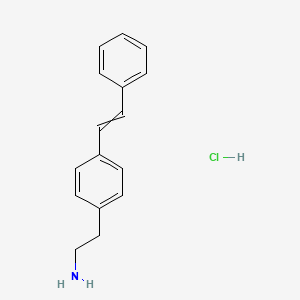
5'-Hydroxyequol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Hydroxyequol is a hydroxylated derivative of equol, a metabolite of the soy isoflavone daidzein. It is produced by specific gut bacteria and has garnered attention due to its potential health benefits, including antioxidant and estrogenic activities .
準備方法
Synthetic Routes and Reaction Conditions: 5’-Hydroxyequol can be synthesized through enzymatic methods involving isoflavonoid reductases and monooxygenases. For instance, a one-pot synthesis pathway using 4-hydroxyphenylacetate 3-monooxygenase from Escherichia coli has been developed. This method involves the reduction of daidzein to equol, followed by hydroxylation to produce 5’-Hydroxyequol .
Industrial Production Methods: Industrial production of 5’-Hydroxyequol typically involves microbial fermentation. Specific microorganisms, such as Slackia isoflavoniconvertens and Eggerthella sp., can convert daidzein to equol and subsequently to 5’-Hydroxyequol under anaerobic conditions .
化学反応の分析
Types of Reactions: 5’-Hydroxyequol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted equol derivatives
科学的研究の応用
5’-Hydroxyequol has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the biological activity of isoflavones.
Biology: It is studied for its role in modulating estrogen receptor activity and its potential as a selective estrogen receptor modulator.
Medicine: It has potential therapeutic applications in treating hormone-dependent cancers, such as breast and prostate cancer, due to its estrogenic activity.
Industry: It is used in the development of nutraceuticals and dietary supplements due to its antioxidant properties
作用機序
5’-Hydroxyequol exerts its effects primarily through its interaction with estrogen receptors. It binds to estrogen receptor alpha and estrogen receptor beta, modulating their activity. This interaction can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and antioxidant defense .
類似化合物との比較
Equol: The parent compound of 5’-Hydroxyequol, known for its estrogenic activity.
Genistein: Another soy isoflavone with similar estrogenic and antioxidant properties.
Daidzein: The precursor to equol and 5’-Hydroxyequol, also exhibiting estrogenic activity.
Uniqueness: 5’-Hydroxyequol is unique due to its specific hydroxylation pattern, which enhances its antioxidant activity compared to equol. It also shows a preferential binding affinity for estrogen receptor alpha over estrogen receptor beta, similar to natural estrogen 17β-estradiol .
特性
CAS番号 |
65998-44-9 |
|---|---|
分子式 |
C₁₅H₁₄O₄ |
分子量 |
258.27 |
同義語 |
Isoflavan-4’,5,7-triol; 3,4-dihydro-3-(4-Hydroxyphenyl)-2H-1-benzopyran-5,7-diol; 3-(4-Hydroxyphenyl)chroman-5,7-diol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide](/img/structure/B1142491.png)
![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B1142493.png)


